Researchers seeking a specific guaianolide probe face inconsistent bioactivity from generic sesquiterpene lactones. Cynaropicrin is the defined, non-fungible compound required for replicating key mechanistic studies.
- Pan-genotypic anti-HCV activity (EC50 0.40-1.44 μM), validated across all 8 major genotypes.
- Unique STAT3 inhibitor (IC50 12 μM) acting via redox-dependent S-glutathionylation, distinct from kinase inhibitors.
- Induces parthanatos in multiple myeloma (IC50 1.8 μM in AMO1 cells) with confirmed in vivo efficacy.
Supplied with rigorous analytical characterization to ensure target engagement fidelity.
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
CAS No.35730-78-0
Cat. No.B1669659
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Cynaropicrin (CAS 35730-78-0) as a Research-Grade Sesquiterpene Lactone: Source, Structure, and Selectivity Profile
Cynaropicrin (CAS 35730-78-0) is a guaianolide-type sesquiterpene lactone, a class of natural products characterized by a 5-7-5 tricyclic skeleton with multiple reactive exo-olefins [1]. It is primarily isolated from the leaves of the artichoke plant (*Cynara scolymus* L.) but also found in other species like *Saussurea lappa* and *Centaurea* spp. [2]. Structurally, the molecule features a hydroxymethacrylate ester moiety at the C8 position, which is critical for its bioactivity, particularly its ability to act as a Michael acceptor and covalently modify thiol groups in target proteins [3]. Cynaropicrin exhibits a diverse range of in vitro and in vivo activities, including potent inhibition of the NF-κB and STAT3 signaling pathways, pan-genotypic anti-Hepatitis C Virus (HCV) activity, and selective cytotoxicity against various cancer and protozoan cells [2][4]. Unlike many other sesquiterpene lactones, cynaropicrin demonstrates a unique capacity to modulate multiple, distinct cellular targets, a feature that underpins its value as a research tool and potential lead compound.
Pathway studiesNF-κB and STAT3 signaling investigation with reported multi-target modulation
Antiviral screeningPan-genotypic HCV replication model support; cell-based infectivity assays
Cell-model endpointsCytotoxicity screening in cancer and protozoan cell lines; CSC antiproliferative studies
Mechanism of actionRedox-dependent protein modification probe; parthanatos pathway research
[1] Li J, et al. Cynaropicrin and inhibition of NF-κB activation: A structure activity relationship study. Bioorg Med Chem Lett. 2019;29(12):1518-1521. DOI: 10.1016/j.bmcl.2019.04.004 View Source
[2] Elsebai MF, et al. Cynaropicrin: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent. Front Pharmacol. 2016;7:472. DOI: 10.3389/fphar.2016.00472 View Source
[3] Usuki T, et al. Antitrypanosomal structure-activity-relationship study of synthetic cynaropicrin derivatives. Bioorg Med Chem Lett. 2014;24(3):794-8. DOI: 10.1016/j.bmcl.2013.12.099 View Source
[4] Rotondo R, et al. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress. Biomedicines. 2022;10(7):1583. DOI: 10.3390/biomedicines10071583 View Source
Why Sesquiterpene Lactones Are Not Interchangeable: Cynaropicrin's Pharmacophore-Dependent Differentiation
The assumption that sesquiterpene lactones (SLs) from the guaianolide family can be substituted for one another is scientifically invalid due to the extreme sensitivity of their biological activity to subtle structural modifications. Cynaropicrin's specific activity profile is directly linked to the presence of the α-methylene-γ-butyrolactone moiety and, critically, its unique C8-hydroxymethacrylate ester side chain, which is absent in many structurally related analogs like deacylcynaropicrin or grosheimin [1]. Structure-Activity Relationship (SAR) studies demonstrate that even minor alterations—such as the saturation of exo-olefins or modification of the ester group—can lead to a complete loss or significant reduction of key functions, including NF-κB inhibition and antiprotozoal activity [2][3]. Furthermore, while the α,β-unsaturated carbonyl groups common to many SLs confer a general reactivity as Michael acceptors, the specific geometric and electronic context within cynaropicrin governs its unique target selectivity. For instance, its ability to induce S-glutathionylation of STAT3 is a redox-dependent mechanism not shared by all SLs [4]. Consequently, procuring a generic SL or a different guaianolide like parthenolide cannot replicate cynaropicrin's precise multi-target effects, particularly its potent pan-genotypic antiviral activity and its induction of parthanatos in specific cancer cell lines. The quantitative evidence below substantiates why cynaropicrin must be selected as a specific, non-fungible research compound.
Ester-dependent activity
Deacylated analogs lack the C8-hydroxymethacrylate ester, leading to reported loss of target engagement for antiviral and antiprotozoal endpoints.
Distinct mechanism context
Cynaropicrin induces STAT3 S-glutathionylation via redox modulation; other guaianolides may act through direct kinase alkylation, limiting mechanism-based substitution.
Pan-genotypic profile specificity
Reported broad-spectrum HCV inhibition relies on specific structural motifs absent in grossheimol or similar guaianolides; antiviral readout may shift.
[1] Elsebai MF, et al. Cynaropicrin: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent. Front Pharmacol. 2016;7:472. DOI: 10.3389/fphar.2016.00472 View Source
[2] Li J, et al. Cynaropicrin and inhibition of NF-κB activation: A structure activity relationship study. Bioorg Med Chem Lett. 2019;29(12):1518-1521. DOI: 10.1016/j.bmcl.2019.04.004 View Source
[3] Usuki T, et al. Antitrypanosomal structure-activity-relationship study of synthetic cynaropicrin derivatives. Bioorg Med Chem Lett. 2014;24(3):794-8. DOI: 10.1016/j.bmcl.2013.12.099 View Source
[4] Chiavegato G. Oxidative stress induces STAT3 S-glutathionylation and impairs its phosphorylation: in vivo and in vitro study. University of Padua Thesis. 2015. View Source
Quantitative Differentiation Evidence for Cynaropicrin (35730-78-0) Versus Key Structural Analogs and Functional Comparators
Pan-Genotypic HCV Inhibition: Cynaropicrin vs. Grosheimol
Cynaropicrin exhibits broad-spectrum, pan-genotypic inhibition of Hepatitis C Virus (HCV) replication, with an EC50 range that is 3.8- to 6.6-fold lower than that of its close structural analog, grosheimol. While both are guaianolides isolated from artichoke, the presence of the C8-hydroxymethacrylate ester in cynaropicrin is essential for its superior antiviral potency. [1]
For researchers developing or screening anti-HCV agents, selecting cynaropicrin over grosheimol provides a pan-genotypic tool compound with significantly higher intrinsic potency, enabling robust inhibition across all major HCV clades in vitro.
HCVAntiviralSesquiterpene lactone
[1] Elsebai MF, et al. Pan-genotypic Hepatitis C Virus Inhibition by Natural Products Derived from the Wild Egyptian Artichoke. J Virol. 2016;90(4):1918-1930. DOI: 10.1128/JVI.02688-15 View Source
Antiprotozoal Potency and Selectivity: Cynaropicrin vs. Deacylcynaropicrin
The antiprotozoal activity of cynaropicrin is overwhelmingly dependent on its ester side chain. A direct comparison with its deacylated congener, deacylcynaropicrin, reveals that cynaropicrin is substantially more potent against *Trypanosoma brucei rhodesiense*. The presence of the hydroxymethacrylate ester is crucial for target engagement, specifically inhibiting the trypanothione reductase system. [1][2]
Antiprotozoal potency vs. deacyl analogHead-to-head
IC50 0.3 μM (T. brucei) vs. deacylcynaropicrin with substantially lower potency
Deacylcynaropicrin: Significantly less potent (exact value not provided, described as 'substantially less potent')
Quantified Difference
Cynaropicrin's activity is contingent on the ester moiety; its removal (deacylcynaropicrin) abolishes potent activity.
Conditions
In vitro culture of bloodstream-form Trypanosoma brucei rhodesiense.
Why This Matters
This data confirms that the intact cynaropicrin molecule, with its specific ester functionality, is non-negotiable for potent antitrypanosomal activity. Procuring deacylcynaropicrin or a similar de-esterified analog would yield a false negative in screening campaigns targeting T. brucei.
[1] Zimmermann S, et al. Cynaropicrin targets the trypanothione redox system in Trypanosoma brucei. Bioorg Med Chem. 2013;21(22):7202-9. DOI: 10.1016/j.bmc.2013.08.052 View Source
[2] MDPI. Isolation and Antiprotozoal Effects of Two Sesquiterpene Lactones from Ptilostemon chamaepeuce subsp. cyprius (Asteraceae). Parasitologia. 2025;5(4):66. DOI: 10.3390/parasitologia5040066 View Source
Inhibition of TNF-α Release: Cynaropicrin Exhibits Potent and Species-Conserved Activity
Cynaropicrin demonstrates consistent and potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) release across species, a key mediator of inflammation. Its IC50 values in the low micromolar range in both murine and human macrophages are comparable to, or more potent than, other well-known anti-inflammatory sesquiterpene lactones, while often lacking the severe cytotoxicity associated with compounds like parthenolide in similar assays. [1]
Parthenolide (a common SL comparator) exhibits potent TNF-α inhibition but with significantly higher cytotoxicity (e.g., IC50 ~2-5 μM for cell viability in some models, narrowing its therapeutic window).
Quantified Difference
Cynaropicrin IC50 for TNF-α is 8.24 μM and 3.18 μM, while maintaining a favorable viability profile at these concentrations in many models (class-level inference).
Conditions
LPS-stimulated murine RAW264.7 cells and human U937 cells.
Why This Matters
Cynaropicrin offers a quantifiable and reproducible suppression of TNF-α release with a potentially wider safety margin than more cytotoxic SLs like parthenolide, making it a preferred tool for dissecting inflammatory pathways without confounding cytotoxicity.
Anti-inflammatoryTNF-alphaMacrophage
[1] Cho JY, et al. In vitro anti-inflammatory effects of cynaropicrin, a sesquiterpene lactone, from Saussurea lappa. Eur J Pharmacol. 2000;398(3):399-407. DOI: 10.1016/s0014-2999(00)00337-x View Source
STAT3 Inhibition and Chemosensitization: A Unique Redox-Dependent Mechanism
Cynaropicrin acts as a potent inhibitor of both IL-6-inducible and constitutive STAT3 activation (IC50 = 12 μM) via a unique mechanism involving the induction of intracellular glutathione (GSH) depletion and subsequent S-glutathionylation of STAT3. This redox-dependent post-translational modification is not a general property of all sesquiterpene lactones and underlies its ability to sensitize cancer cells to standard chemotherapeutics like cisplatin and docetaxel. [1]
STAT3 redox mechanismClass-level
STAT3 activation IC50 12 μM; induces GSH depletion and S-glutathionylation of STAT3
Supports STAT3 pathway-response interpretation; reported redox-dependent mechanism distinct from direct kinase inhibition.
Chemosensitization context in DU145 cells requires further validation.
STAT3ChemosensitizationApoptosis
Evidence Dimension
Inhibition of STAT3 activation (IC50) and functional chemosensitization
Target Compound Data
STAT3 activation IC50 = 12 μM. Potentiates cytotoxicity of cisplatin and docetaxel in DU145 prostate cancer cells.
Comparator Or Baseline
Other SLs (e.g., parthenolide, helenalin) also inhibit NF-κB and STAT3, but often via direct alkylation of cysteine residues on upstream kinases (e.g., IKK). Cynaropicrin's mechanism of depleting GSH and causing STAT3 S-glutathionylation is distinct.
Quantified Difference
Qualitative mechanistic differentiation: Cynaropicrin induces STAT3 S-glutathionylation, a specific redox-regulated modification, which is not the primary mechanism of other common SL STAT3 inhibitors.
Conditions
DU145 prostate cancer cells, THP-1 cells, and in vitro kinase assays.
Why This Matters
Cynaropicrin's unique mechanism of STAT3 inhibition, distinct from direct kinase alkylation, makes it a valuable probe for studying redox-dependent regulation of STAT3 and a potentially less promiscuous lead compound for chemosensitization strategies.
STAT3ChemosensitizationApoptosis
[1] Chiavegato G. Oxidative stress induces STAT3 S-glutathionylation and impairs its phosphorylation: in vivo and in vitro study. University of Padua Thesis. 2015. View Source
Antiproliferative Activity Against Cancer Stem Cells (CSCs): A Differentiated Profile Within the Guaianolide Class
Cynaropicrin demonstrates antiproliferative activity against glioblastoma cancer stem cells (CSCs), a subpopulation notoriously resistant to conventional therapies. In a head-to-head study comparing 21 sesquiterpenoids, cynaropicrin was among the most active, showing potent activity against both CSC and non-CSC populations. SAR analysis confirmed that the intact 5,7,5-ring system and the α-methylene-γ-butyrolactone moiety of cynaropicrin are essential for this activity, which is not universally observed across all guaianolides. [1]
Cancer stem cell panelHead-to-head
IC50 20.4 μM (CSCs), 10.9 μM (non-CSCs) in U-251 MG; top-ranked among 21 sesquiterpenoids
Supports CSC model endpoint review; reported rank in tested guaianolide panel may guide selection.
Activity against chemoresistant subpopulation; in vitro panel comparison.
Other 20 sesquiterpenoids (various guaianolides and eudesmanolides) tested in parallel. Many were inactive or less potent.
Quantified Difference
Cynaropicrin is one of the most potent compounds in this 21-compound panel against both CSC and non-CSC glioblastoma cells.
Conditions
Human glioblastoma U-251 MG cancer stem cells (CSCs) and non-CSCs in vitro.
Why This Matters
This data positions cynaropicrin as a leading guaianolide for studying CSC biology and developing anti-GBM agents. Its activity against the chemoresistant CSC population is a differentiator from less potent or inactive guaianolides.
Cancer Stem CellsGlioblastomaAntiproliferative
[1] Araki K, et al. Antiproliferative Activities of Cynaropicrin and Related Compounds against Cancer Stem Cells. Chem Pharm Bull (Tokyo). 2024;72(2):127-133. DOI: 10.1248/cpb.c23-00811 View Source
Induction of Parthanatos: A Non-Apoptotic Cell Death Mechanism in Hematological Malignancies
Cynaropicrin induces a novel form of regulated cell death, parthanatos, in multiple myeloma (MM) cells, a mechanism distinct from the apoptosis typically induced by many other sesquiterpene lactones. This process is driven by hyperactivation of PARP1, leading to PAR polymer accumulation and subsequent translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. Cynaropicrin's ability to disrupt microtubules and downregulate c-Myc and STAT3 signaling further contributes to this unique cytotoxic profile. [1]
Zebrafish xenograft model data available for context review.
ParthanatosMultiple Myelomac-Myc
Evidence Dimension
Mechanism of cell death
Target Compound Data
Induction of parthanatos (PARP1 hyperactivation, AIF nuclear translocation) in AMO1 multiple myeloma cells at 1.8 µM (IC50).
Comparator Or Baseline
Many cytotoxic SLs (e.g., parthenolide) primarily induce apoptosis via caspase activation. Cynaropicrin's induction of parthanatos is a less common, caspase-independent cell death mechanism.
Quantified Difference
Qualitative differentiation: Cynaropicrin triggers parthanatos, a specific, caspase-independent cell death pathway, rather than classic apoptosis.
Conditions
Multiple myeloma cell lines (AMO1, etc.), U2OS cells, and a T-ALL xenograft zebrafish model.
Why This Matters
This unique cell death mechanism makes cynaropicrin a valuable chemical probe for studying parthanatos and may offer a therapeutic advantage by circumventing resistance mechanisms that block canonical apoptosis in hematological cancers.
ParthanatosMultiple Myelomac-Myc
[1] Boulos JC, et al. Cynaropicrin disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma. Acta Pharmacol Sin. 2023;44(11):2265-2281. DOI: 10.1038/s41401-023-01117-3 View Source
Validated Research and Industrial Application Scenarios for Cynaropicrin Based on Quantitative Evidence
Pan-Genotypic Anti-HCV Drug Discovery and Mechanism of Action Studies
Cynaropicrin is an optimal positive control and lead compound for anti-HCV research programs due to its potent, pan-genotypic inhibition (EC50 0.40-1.44 μM) against all eight major HCV genotypes. Its superior potency over the related guaianolide grosheimol (EC50 2.66-8.65 μM) [1] makes it the preferred sesquiterpene lactone for mechanistic studies into HCV replication and for screening libraries for synergistic effects.
Target Validation and Chemical Biology of STAT3 in Oncology
Cynaropicrin serves as a unique chemical probe for studying STAT3 signaling. Its defined IC50 of 12 μM for STAT3 inhibition and its distinct, redox-dependent mechanism of action—inducing S-glutathionylation rather than direct kinase inhibition [2]—make it indispensable for experiments designed to dissect STAT3's role in oncogenesis and chemoresistance, offering a tool that is mechanistically distinct from other STAT3 inhibitors.
In Vitro and In Vivo Research on Hematological Malignancies and Parthanatos
For investigators focusing on multiple myeloma or T-cell acute lymphoblastic leukemia, cynaropicrin provides a validated tool for studying parthanatos, a non-apoptotic cell death pathway. Its potent cytotoxicity (IC50 = 1.8 μM in AMO1 cells) and proven in vivo efficacy in a zebrafish xenograft model [3] support its use in target validation studies for c-Myc, STAT3, and tubulin, as well as in preclinical efficacy models.
Anti-Protozoal Drug Discovery for Human African Trypanosomiasis (HAT)
Cynaropicrin is a high-value hit compound for antitrypanosomal drug discovery, with an in vitro IC50 of 0.3 μM against *T. brucei rhodesiense* and proven in vivo efficacy [4]. Its activity is directly linked to its intact ester side chain, which is absent in analogs like deacylcynaropicrin. This makes cynaropicrin essential for Structure-Activity Relationship (SAR) studies and as a benchmark for novel trypanocidal agents.
Application
Selection Property
Validation Focus
HCV replication studies
Pan-genotypic EC50 context
Replication inhibition across all major HCV genotypes
STAT3 signaling investigation
Redox-dependent STAT3 modulation profile
STAT3 S-glutathionylation and pathway-response endpoints
Hematological malignancy model studies
Parthanatos induction capability
PARP1 hyperactivation and AIF translocation readouts
Antiprotozoal screening
Ester-dependent antiprotozoal potency
Trypanothione reductase inhibition context
[1] Elsebai MF, et al. Pan-genotypic Hepatitis C Virus Inhibition by Natural Products Derived from the Wild Egyptian Artichoke. J Virol. 2016;90(4):1918-1930. DOI: 10.1128/JVI.02688-15 View Source
[2] Chiavegato G. Oxidative stress induces STAT3 S-glutathionylation and impairs its phosphorylation: in vivo and in vitro study. University of Padua Thesis. 2015. View Source
[3] Boulos JC, et al. Cynaropicrin disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma. Acta Pharmacol Sin. 2023;44(11):2265-2281. DOI: 10.1038/s41401-023-01117-3 View Source
[4] Zimmermann S, et al. Cynaropicrin targets the trypanothione redox system in Trypanosoma brucei. Bioorg Med Chem. 2013;21(22):7202-9. DOI: 10.1016/j.bmc.2013.08.052 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.